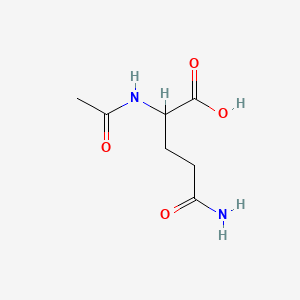

Aceglutamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aceglutamide can be synthesized through the acetylation of glutamine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in an aqueous or organic solvent, such as water or dichloromethane, under mild conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure acetylglutamine .

Industrial Production Methods

In industrial settings, acetylglutamine is produced using similar acetylation reactions but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification process may involve multiple steps, including filtration, crystallization, and drying, to achieve the desired purity and yield .

Análisis De Reacciones Químicas

Hydrolysis of Aceglutamide

This compound undergoes hydrolysis to regenerate L-glutamine and acetic acid:

-

Reaction Type : Acidic or alkaline hydrolysis.

-

Reagents : Water with acid/base catalysts (e.g., HCl or NaOH).

-

Conditions : Heat or enzymatic catalysis accelerates the reaction.

This hydrolysis is critical for its biological role as a prodrug , enabling controlled release of glutamine in physiological environments .

Key Reaction Comparisons

| Reaction Type | Reagents | Products | Conditions | Biological Significance |

|---|---|---|---|---|

| Synthesis | Acetic anhydride, pyridine | This compound, acetic acid | Mild conditions (room temp) | Improved stability for therapeutic use |

| Hydrolysis | Water, acid/base catalyst | L-glutamine, acetic acid | Heat or enzymatic catalysis | Prodrug activation in vivo |

Stability and Biochemical Implications

This compound’s acetylated form confers enhanced stability in aqueous solutions compared to free glutamine, which rapidly degrades into harmful pyroglutamic acid . This stability makes it suitable for applications like parenteral nutrition, where it serves as a reliable glutamine source .

Biochemical Interactions

While not a direct chemical reaction, this compound interacts with enzymes such as N-succinylamino acid racemase (NSAR) , catalyzing racemization of N-acylamino acids. This highlights its role in biochemical pathways beyond simple hydrolysis .

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Psychostimulant and Nootropic Effects

- Neuroprotective Effects

- Antiulcer Activity

- Nutritional Support

Cognitive Enhancement

A study involving elderly patients demonstrated that this compound supplementation led to significant improvements in cognitive function as measured by standardized neuropsychological tests. The results suggested enhanced attention and working memory capabilities post-treatment .

Cerebrovascular Recovery

In a clinical trial assessing the effects of safflower extract combined with this compound on patients recovering from stroke, researchers found improved neurological outcomes compared to control groups. The combination therapy was associated with enhanced blood circulation and reduced inflammation .

Gastrointestinal Health

Clinical observations indicated that patients treated with this compound aluminum showed marked improvements in ulcer healing rates compared to those receiving standard treatments alone. The compound's ability to stabilize gastric mucosa contributed significantly to its therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption and elimination characteristics. In studies involving animal models, it was observed that 90% of the compound was eliminated within three hours post-administration, indicating a need for multiple dosing for sustained effects .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | ~3 hours |

| Maximum Concentration | Achieved within 30 min |

| Volume of Distribution | 0.5 L/kg |

| Clearance | 15 mL/min/kg |

Mecanismo De Acción

Aceglutamide exerts its effects through several molecular targets and pathways:

Neuroprotection: It modulates neurotransmitter levels, particularly gamma-aminobutyric acid (GABA) and glutamate, which are crucial for maintaining neuronal health.

Anti-inflammatory: It inhibits pro-inflammatory cytokines and reduces oxidative stress, thereby mitigating inflammation.

Nootropic: It enhances cognitive function by improving synaptic plasticity and reducing neuronal damage.

Comparación Con Compuestos Similares

Similar Compounds

Glutamine: The parent compound of acetylglutamine, known for its role in protein synthesis and immune function.

N-acetylcysteine: Another acetylated amino acid with antioxidant and anti-inflammatory properties.

N-acetylglucosamine: Known for its role in joint health and anti-inflammatory effects.

Uniqueness

Aceglutamide is unique due to its stability in aqueous solutions, making it a more reliable compound for research and therapeutic applications compared to free glutamine. Its ability to cross the blood-brain barrier and exert neuroprotective effects also sets it apart from other similar compounds .

Propiedades

Número CAS |

5817-09-4 |

|---|---|

Fórmula molecular |

C7H12N2O4 |

Peso molecular |

188.18 g/mol |

Nombre IUPAC |

2-acetamido-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13) |

Clave InChI |

KSMRODHGGIIXDV-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC(CCC(=O)N)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.